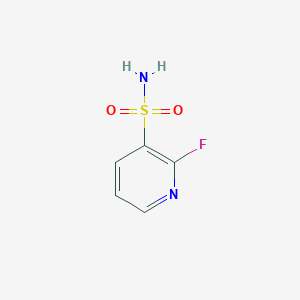

2-Fluoropyridine-3-sulfonamide

Description

Contextualization within Fluorinated Heterocyclic Sulfonamide Chemistry

Fluorinated heterocyclic sulfonamides represent a critical class of compounds in medicinal chemistry and drug discovery. The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. uni.lu The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents. nih.govbldpharm.com

Significance as a Research Scaffold and Building Block

The structure of 2-Fluoropyridine-3-sulfonamide makes it an ideal scaffold for chemical exploration. The fluorine atom can act as a site for nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. acs.orgresearchgate.net The sulfonamide group can also be readily modified, providing another avenue for derivatization. This versatility allows researchers to systematically alter the structure of the molecule and investigate the impact of these changes on its properties.

The use of this compound as a building block is highlighted by its inclusion in patents for the development of novel therapeutic agents. For instance, it has been listed as a compound in a patent for aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators, suggesting its potential in the development of treatments for conditions where this receptor is implicated, such as in certain cancers and inflammatory diseases. google.com This underscores its value to the research community as a starting point for the synthesis of new and potentially bioactive molecules.

Historical and Current Research Trajectories in Pyridine-Sulfonamide Analogues

Research into pyridine-sulfonamide analogues has a rich history, driven by the search for new and improved therapeutic agents. Early research in this area focused on the development of antibacterial sulfonamides, and the pyridine (B92270) ring was incorporated to modify the properties of these drugs. nih.gov

More recently, the focus has shifted towards the development of pyridine-sulfonamide analogues with a broader range of biological activities. For example, various substituted pyridine-sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in a variety of diseases. cymitquimica.com The exploration of different substitution patterns on the pyridine ring, including the introduction of fluorine, is a key strategy in this research.

Current research continues to explore the potential of pyridine-sulfonamide analogues in various therapeutic areas. The synthesis of new derivatives with diverse substituents is an active area of investigation, with the aim of identifying compounds with enhanced potency, selectivity, and pharmacokinetic properties. The availability of building blocks like this compound is crucial for advancing these research efforts.

Chemical and Physical Properties of this compound and Related Compounds

Below are tables detailing the chemical and physical properties of this compound and some of its related analogues.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 944801-79-4 | PubChem |

| Molecular Formula | C5H5FN2O2S | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=CC(=C(N=C1)F)S(=O)(=O)N | PubChem |

| InChIKey | HIRZCYYTTIMHJK-UHFFFAOYSA-N | PubChem |

Table 2: Properties of Selected this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-2-fluoropyridine-3-sulfonamide | 2171989-81-2 | C5H4BrFN2O2S | 255.06 |

| 4-Bromo-6-(difluoromethyl)-2-fluoropyridine-3-sulfonamide | 1806832-00-7 | C6H4BrF3N2O2S | 305.07 |

| 6-(Difluoromethyl)-2-fluoropyridine-3-sulfonamide | - | C6H5F3N2O2S | 226.18 |

| 2,6-Difluoropyridine-3-sulfonamide | - | C5H4F2N2O2S | 194.16 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRZCYYTTIMHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260427-18-6 | |

| Record name | 2-fluoropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoropyridine 3 Sulfonamide and Its Structural Analogues

Preparation of Key Precursors to 2-Fluoropyridine-3-sulfonamide

The conversion of an amino group to a sulfonyl chloride via a Sandmeyer-type reaction is a cornerstone of this synthesis.

The Sandmeyer reaction offers a classic and effective route to convert aromatic amines into sulfonyl chlorides. wikipedia.org A modern approach to this transformation for heteroaromatic amines involves using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for sulfur dioxide gas. nih.govacs.orgorganic-chemistry.org

For the synthesis of 2-fluoropyridine-3-sulfonyl chloride, 2-fluoropyridin-3-amine is used as the starting material. nih.govacs.org The reaction is typically carried out by treating the amine with a nitrite source, such as tert-butyl nitrite, in a mixture of hydrochloric acid (HCl) and an organic solvent like acetonitrile (MeCN), with a copper catalyst. nih.govacs.org The optimization of this process has shown that using CuCl₂ as the copper source can improve the purity of the final product. nih.govacs.org A significant side-product in this reaction is 3-chloro-2-fluoropyridine, which arises from a competing Sandmeyer chlorination process. nih.govacs.org This method is scalable, with successful syntheses demonstrated on a 20-gram scale, yielding the desired heterocyclic sulfonyl chloride in high yield (80%) and purity. acs.orgorganic-chemistry.org

Table 1: Optimization of Sandmeyer Chlorosulfonylation of 2-Fluoropyridin-3-amine nih.govacs.org

| Entry | Copper Source | HCl Source (equiv.) | Key Observation |

| 1 | CuCl | 32% aq. HCl (2.0) | Promising initial result |

| 2 | CuCl₂ | 32% aq. HCl (2.0) | Beneficial effect on purity |

| 3 | CuCl₂ (0.025 equiv.) | 32% aq. HCl (2.0) | Purity maintained with lower catalyst loading |

| 4 | CuCl₂ | 32% aq. HCl (1.5) | Negative effect on purity |

| 5 | CuCl₂ | 16% aq. HCl (2.0) | Negative effect on purity |

Sulfonyl fluorides are valuable structural analogues of sulfonyl chlorides, often exhibiting greater stability. The conversion of a sulfonyl chloride to a sulfonyl fluoride can be achieved under mild conditions. A recently developed method utilizes a pyrylium salt (Pyry-BF₄) in combination with magnesium chloride (MgCl₂) to activate a primary sulfonamide, forming the sulfonyl chloride in situ. iaea.orgsemanticscholar.org This intermediate can then be directly converted to the corresponding sulfonyl fluoride by the addition of potassium fluoride (KF). semanticscholar.org This one-pot procedure from a sulfonamide to a sulfonyl fluoride is highly chemoselective and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. iaea.orgsemanticscholar.orgnih.gov

Achieving regioselectivity in the functionalization of the pyridine (B92270) ring is critical. While direct C-H sulfonylation methods exist, they often target the C4-position. dntb.gov.ua For the synthesis of 2-fluoropyridine-3-sulfonyl chloride, an alternative to the Sandmeyer reaction would involve a regioselective C-H functionalization at the C3 position. Directed ortho-metalation could be a viable strategy, where the fluorine atom at the C2 position directs a strong base to deprotonate the C3 position. The resulting organometallic intermediate could then be trapped with a sulfur dioxide equivalent, followed by chlorination to yield the desired sulfonyl chloride. Another approach involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridines, which is a common method for synthesizing substituted pyridines. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with various nucleophiles is known to be significantly faster than with 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. nih.gov

The synthesis of the 2-fluoropyridine scaffold is a prerequisite for the subsequent steps. The Balz-Schiemann reaction is a traditional and reliable method for this purpose.

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. wikipedia.org This method is widely applied to the synthesis of fluoropyridines from their corresponding aminopyridines. nii.ac.jpdocumentsdelivered.comacs.org The process involves two main steps: the preparation and isolation of the diazonium tetrafluoroborate salt from the arylamine, followed by its thermal decomposition to yield the aryl fluoride. acs.org

The reaction is initiated by the diazotization of the aminopyridine with a nitrite source, such as sodium nitrite, in the presence of tetrafluoroboric acid (HBF₄). nii.ac.jp The resulting diazonium tetrafluoroborate salt is then heated, often without a solvent, to induce decomposition and formation of the fluoropyridine. documentsdelivered.comacs.org

Table 2: Examples of Balz-Schiemann Reaction on Pyridine Derivatives

| Starting Material | Product | Yield | Reference |

| 4-Aminopyridine | 4-Fluoropyridine | Not specified | nii.ac.jp |

| 2,6-Dichloro-3-aminopyridine | 2,6-Dichloro-3-fluoropyridine | Good | documentsdelivered.com |

| 2-Cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | Not specified | acs.org |

Innovations to the traditional Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields. wikipedia.org Furthermore, conducting the reaction in low- or non-polar solvents such as chlorobenzene or hexane has been shown to improve the pyrolysis of the diazonium salts, allowing for effective fluorination at lower temperatures. acs.org Continuous flow protocols have also been developed to enhance the safety and scalability of this reaction by avoiding the isolation of potentially unstable diazonium salt intermediates. acs.org

Introduction of Fluorine onto the Pyridine Ring (General Strategies for Fluoropyridines)

Halogen Exchange (e.g., Cl to F)

The synthesis of 2-fluoropyridine scaffolds, which are precursors to or structural analogues of the target compound, can be effectively achieved through halogen exchange (Halex) reactions. This method involves the substitution of a halogen atom, typically chlorine, with fluorine. The process is a cornerstone of fluoroaromatic chemistry, driven by the formation of a more stable carbon-fluorine bond.

One common approach involves the treatment of chloropyridines with hydrogen fluoride (HF) or solutions of HF with a base, such as pyridine (HF-Pyridine). For instance, 2-chloropyrimidine has been shown to undergo halogen-exchange fluorination to yield 2-fluoropyrimidine. The reaction can proceed even at room temperature in an autoclave, though yields can be enhanced by adjusting reaction time and temperature. Continuous feeding of fresh HF at elevated temperatures (e.g., 50°C) can drive the reaction to near-quantitative yields.

The reactivity in Halex reactions is influenced by the electronic properties of the substrate. The presence of electron-withdrawing groups on the pyridine ring can facilitate the nucleophilic aromatic substitution (SNAr) mechanism by which this exchange typically occurs. The reaction of 2-chloropyridine, however, may result in lower yields due to potential side reactions, such as the formation of pyridinium (B92312) salts with the base used in the HF solution.

Metal-halogen exchange is another fundamental reaction in organometallic chemistry used to convert organic halides into organometallic products, often employing electropositive metals like lithium. wikipedia.org While commonly used to generate organolithium reagents for subsequent reactions, the direct fluorination following a metal-halogen exchange is a less common but viable strategy. For example, an aryl halide can be exchanged with an organolithium reagent, like n-butyllithium, to form a lithiated arene, which can then be trapped with an electrophilic fluorine source. wikipedia.org

Table 1: Examples of Halogen Exchange for Fluoropyridine Synthesis

| Starting Material | Reagent(s) | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Anhydrous HF | 2-Fluoropyrimidine | Room temperature to 50°C | |

| 2-Chloropyridine | HF-Pyridine | 2-Fluoropyridine | Elevated temperature | |

| Aryl Bromide | 1. n-BuLi 2. Electrophilic Fluorine Source | Aryl Fluoride | Anhydrous, low temperature | wikipedia.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a powerful alternative for introducing fluorine onto aromatic and heteroaromatic rings. This approach utilizes reagents that act as a source of an electrophilic "F+" equivalent, which attacks an electron-rich carbon position on the substrate. wikipedia.org

A variety of modern electrophilic fluorinating agents are available, with those containing a nitrogen-fluorine (N-F) bond being the most common due to their relative stability, safety, and effectiveness. wikipedia.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of various heterocycles. nih.govacs.org For example, the reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.gov The regioselectivity of these reactions can be influenced by the substitution pattern on the pyridine ring.

Another approach involves the use of silver(II) fluoride (AgF2), which can achieve site-selective C-H fluorination of pyridines and diazines, typically adjacent to the nitrogen atom. researchgate.net This method operates under mild conditions (ambient temperature) and can provide access to fluorinated derivatives of medicinally important compounds. researchgate.net The mechanism is proposed to involve AgF2 acting as a source of an electrophilic fluorine radical. researchgate.net

The development of methods for 3-selective pyridine fluorination is of particular interest. One innovative strategy uses ring-opened Zincke imine intermediates which undergo regioselective C–F bond formation with electrophilic fluorinating reagents, followed by ring closure to yield 3-fluoropyridines. acs.org This process demonstrates tolerance for a wide range of functional groups and is suitable for the late-stage fluorination of complex molecules. acs.org

Table 2: Common Electrophilic Fluorination Reagents and Applications

| Reagent | Abbreviation / Name | Typical Substrate | Reference |

|---|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | 1,2-Dihydropyridines, Imidazo[1,2-a]pyridines | nih.govacs.org |

| Silver(II) Fluoride | AgF₂ | Pyridines, Diazines | researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Various carbanions and electron-rich aromatics | wikipedia.org |

Direct Synthesis of this compound

The direct synthesis of this compound is most commonly achieved through the formation of the sulfonamide bond as a final step, starting from a pre-functionalized pyridine ring.

Amination of 2-Fluoropyridine-3-sulfonyl Chloride

The classic and most direct method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate. acs.org In this context, this compound is synthesized by the amination of 2-fluoropyridine-3-sulfonyl chloride.

The process involves reacting the sulfonyl chloride intermediate with a source of ammonia. This can be aqueous or anhydrous ammonia, or an ammonia equivalent. The reaction is a nucleophilic attack by the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide C-S-N bond. While specific literature on the amination of 2-fluoropyridine-3-sulfonyl chloride is sparse, the methodology is well-established for a vast range of aryl and heteroaryl sulfonyl chlorides. nih.goveurjchem.com For example, the synthesis of various pyridosulfonamide derivatives has been reported by reacting 6-aminopyridine-3-sulfonyl chloride with different amines. rasayanjournal.co.in The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives allows for the exploration of structure-activity relationships and the modification of physicochemical properties. These derivatives are typically prepared from the same sulfonyl chloride intermediate.

Reaction of 2-Fluoropyridine-3-sulfonyl Chloride with Primary and Secondary Amines

Analogous to the synthesis of the primary sulfonamide, N-substituted derivatives are prepared by reacting 2-fluoropyridine-3-sulfonyl chloride with primary or secondary amines. eurjchem.com This reaction is a versatile and widely used method for creating diverse sulfonamide libraries.

The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding the sulfonyl chloride. eurjchem.com The reaction often proceeds at room temperature. The choice of amine dictates the substitution pattern on the sulfonamide nitrogen. A wide array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed. This method's utility has been demonstrated in the synthesis of numerous substituted pyridine-based sulfonamides with various biological activities. eurjchem.com A transition-metal-free approach using magnesium amides (R₂NMgCl·LiCl) has also been reported for the amination of pyridine-2-sulfonyl chloride, showcasing a mild and efficient alternative. researchgate.net

Palladium-Catalyzed Approaches for Coupling Reactions (Applicable to related compounds)

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for the formation of C-S and S-N bonds. Palladium catalysis, in particular, offers mild and functional-group-tolerant pathways for synthesizing sulfonamides and related structures. nih.gov

One such approach is the palladium-catalyzed coupling of arylboronic acids with a chlorosulfonylating agent to generate arylsulfonyl chlorides in situ, which can then be trapped with an amine to form the desired sulfonamide. nih.gov This method provides regioselective access to substitution patterns that may be difficult to achieve through traditional electrophilic aromatic substitution. nih.gov

Another relevant palladium-catalyzed reaction is the synthesis of sulfinamides from aryl halides and N-sulfinylamines. acs.orgnih.gov This transformation is notable for its broad generality and mild conditions. The resulting sulfinamide products can be readily oxidized to the corresponding sulfonamides. This strategy is applicable to a range of heteroaromatic halides, including pyridines, making it a viable, albeit indirect, route to complex sulfonamide derivatives. acs.orgnih.gov These advanced methods expand the toolbox for creating novel sulfonamide-containing compounds that might be inaccessible through classical routes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoropyridine-3-sulfonyl Chloride |

| 2-Chloropyridine |

| 2-Fluoropyridine |

| 2-Chloropyrimidine |

| 2-Fluoropyrimidine |

| Pyridine-3-sulfonyl chloride |

| 6-Aminopyridine-3-sulfonyl chloride |

| Selectfluor® |

| Silver(II) Fluoride |

| N-Fluorobenzenesulfonimide |

Modular Synthetic Strategies for Library Generation of Analogues

The generation of chemical libraries for screening and lead optimization is a cornerstone of modern drug discovery. For analogues of this compound, modular synthetic strategies are employed to rapidly generate a diverse range of compounds. These strategies typically rely on the convergent synthesis of key building blocks that can be combined in a systematic and high-throughput manner. The primary point of diversification in these libraries is often the sulfonamide group, which can be readily formed by reacting a sulfonyl chloride precursor with a wide array of primary and secondary amines.

A common modular approach involves the synthesis of a key intermediate, 2-fluoropyridine-3-sulfonyl chloride, which serves as a versatile scaffold. This intermediate can then be subjected to parallel amidation reactions with a library of commercially available or custom-synthesized amines. This strategy allows for the introduction of a wide variety of substituents at the sulfonamide nitrogen, enabling a thorough exploration of the structure-activity relationship (SAR).

The synthesis of the 2-fluoropyridine-3-sulfonyl chloride precursor can be achieved through various methods, often starting from 2-aminopyridine derivatives. For instance, a synthetic route may involve the diazotization of 3-amino-2-fluoropyridine followed by a sulfochlorination reaction. Once the sulfonyl chloride is obtained, it can be reacted with a diverse set of amines in the presence of a base to afford the desired this compound analogues. imist.ma

The reaction conditions for the sulfonamide formation are generally mild and amenable to parallel synthesis formats, such as in 96-well plates. A typical reaction would involve dissolving the 2-fluoropyridine-3-sulfonyl chloride in a suitable solvent like dichloromethane or tetrahydrofuran, followed by the addition of the amine and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. The reactions are often carried out at room temperature and can be driven to completion within a few hours. eurjchem.com

An example of a parallel synthesis campaign to generate a library of this compound analogues is outlined below. The diversity of the library is achieved by varying the R¹ and R² substituents on the amine nucleophile.

General Reaction Scheme:

Scheme 1: General reaction for the parallel synthesis of this compound analogues.

Representative Library Synthesis Data:

| Entry | Amine (HNR¹R²) | Product | Molecular Formula | Yield (%) |

| 1 | Aniline | N-phenyl-2-fluoropyridine-3-sulfonamide | C₁₁H₉FN₂O₂S | 85 |

| 2 | Benzylamine | N-benzyl-2-fluoropyridine-3-sulfonamide | C₁₂H₁₁FN₂O₂S | 88 |

| 3 | Morpholine | 2-fluoro-3-(morpholinosulfonyl)pyridine | C₉H₁₁FN₂O₃S | 92 |

| 4 | Piperidine | 2-fluoro-3-(piperidin-1-ylsulfonyl)pyridine | C₁₀H₁₃FN₂O₂S | 90 |

| 5 | Cyclohexylamine | N-cyclohexyl-2-fluoropyridine-3-sulfonamide | C₁₁H₁₅FN₂O₂S | 87 |

Table 1: Representative examples of this compound analogues synthesized via a modular approach.

Further diversification of the library can be achieved by introducing substituents on the pyridine ring itself. This can be accomplished by starting with appropriately substituted 2-aminopyridines in the initial synthesis of the sulfonyl chloride precursor. This multi-component approach allows for the creation of a three-dimensional library of compounds, where diversity is introduced at multiple points of the molecular scaffold. This diversity-oriented synthesis is a powerful tool for exploring a wider chemical space and identifying novel compounds with desired biological activities. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Fluoropyridine 3 Sulfonamide

Nucleophilic Aromatic Substitution (SNA) on the Pyridine (B92270) Ring

The pyridine ring of 2-Fluoropyridine-3-sulfonamide is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the presence of two electron-withdrawing groups: the 2-fluoro substituent and the 3-sulfonamide group. This electronic arrangement makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNA) reactions.

The fluorine atom at the C2 position is an excellent leaving group in SNA reactions, significantly more so than other halogens like chlorine. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govresearchgate.net This high reactivity allows for the displacement of the fluoro group by a wide array of nucleophiles under relatively mild conditions. nih.gov

Common nucleophiles that readily displace the 2-fluoro substituent include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thiopyridine derivatives, respectively. For instance, 2-fluoropyridines react efficiently with primary and secondary amines, including lithium amides, to produce the corresponding aminopyridines. researchgate.net This transformation is a cornerstone in the synthesis of various biologically active molecules and complex pharmaceutical ingredients. nih.govacs.org

The reaction conditions for these substitutions can often be tailored to tolerate other functional groups within the molecule. nih.gov The choice of solvent and base is crucial in controlling the reaction's selectivity and yield. Dipolar aprotic solvents such as DMF, DMAc, or NMP are commonly employed to facilitate these reactions. acsgcipr.org

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | 2-Aminopyridine derivative | K₂CO₃, DMSO, 80-120 °C | nih.govresearchgate.net |

| Alcohols (e.g., Butanol) | 2-Alkoxypyridine derivative | NaH, THF, rt to 60 °C | acs.orgresearchgate.net |

| Thiols (e.g., Thiophenol) | 2-Thioetherpyridine derivative | K₂CO₃ or Cs₂CO₃, DMF, rt to 100 °C | acsgcipr.orgresearchgate.net |

| Indole | 2-(Indol-1-yl)pyridine derivative | NaH, DMF, 80 °C | acs.org |

The sulfonamide group (-SO₂NH₂) at the C3 position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it reduces the electron density of the aromatic system, particularly at the ortho (C2 and C4) and para (C6) positions. This deactivation of the ring towards electrophiles simultaneously activates it towards nucleophiles.

The concerted electronic effect of the ring nitrogen and the 3-sulfonamide group significantly stabilizes the negatively charged intermediate formed during the SNA reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution at the C2 position. Studies on substituted 2-halopyridines have shown that electron-withdrawing substituents generally enhance the rate of nucleophilic substitution. researchgate.net The sulfonamide group's influence is primarily inductive, withdrawing electron density through the sigma bond framework.

The mechanism of the SNA reaction on this compound proceeds through a two-step addition-elimination pathway, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

In the first step, the nucleophile attacks the carbon atom bearing the fluorine (the ipso carbon), leading to the formation of a tetrahedral carbon center and breaking the aromaticity of the ring. The resulting negative charge is delocalized across the electron-deficient ring and is particularly stabilized by the electron-withdrawing effects of the pyridine nitrogen and the 3-sulfonamide group. This delocalized anionic σ-adduct is the Meisenheimer complex. acsgcipr.org

Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group itself is a site for various chemical transformations, primarily involving the acidic proton on the nitrogen atom and the stability of the sulfur-nitrogen bond.

The nitrogen atom of the primary sulfonamide in this compound is nucleophilic and can be readily derivatized through reactions such as N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, typically in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion, which then reacts with an alkyl halide or another suitable electrophile. Alcohols can also be used as alkylating agents via transition-metal-catalyzed "borrowing hydrogen" methods. ionike.comrsc.org These reactions provide access to a wide range of N-substituted sulfonamides.

N-Acylation: The sulfonamide nitrogen can also be acylated using acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. nih.gov More recently, N-acylbenzotriazoles have been developed as efficient, neutral coupling reagents for the N-acylation of sulfonamides. semanticscholar.org This modification is significant in medicinal chemistry as N-acyl sulfonamides can act as bioisosteres of carboxylic acids, exhibiting similar acidity and hydrogen bonding capabilities but with enhanced stability. nih.gov

| Reaction Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) / Base | K₂CO₃ or Cs₂CO₃, DMF or Acetonitrile | ionike.com |

| N-Alkylation | Alcohol (R-OH) / Catalyst | Ir or Fe catalyst, Base, Microwave | ionike.comrsc.org |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Catalytic H₂SO₄ or ZnCl₂, neat or in solvent | nih.gov |

| N-Acylation | N-Acylbenzotriazole | NaH, THF, reflux | semanticscholar.org |

The sulfonamide bond (S-N) is generally robust and resistant to hydrolysis under neutral conditions. Extensive studies have shown that many sulfonamides are hydrolytically stable at pH values typically found in the environment (pH 4-9), with half-lives often exceeding one year at 25°C. This stability is a key feature of sulfonamide-containing pharmaceuticals. nih.gov

However, under forcing acidic or basic conditions and elevated temperatures, the sulfonamide bond can be cleaved. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. Base-catalyzed hydrolysis is less common but can occur with strong bases at high temperatures.

The formation of an amide from a sulfonamide is not a direct or common transformation. The reverse reaction, forming a sulfonamide from a sulfonyl chloride and an amine, is the standard synthetic route. This highlights the thermodynamic stability of the sulfonamide linkage compared to a potential amide product that would be formed via S-N bond cleavage and subsequent N-C bond formation.

Cross-Coupling Reactions of Halogenated Analogues

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates in these transformations. The reactivity of this compound in such reactions would be analogous to other 2-halopyridines.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For 2-halopyridines, this reaction presents specific challenges. The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetallation and may be prone to decomposition through protodeboronation. nih.gov

Despite these difficulties, successful Suzuki-Miyaura couplings of 2-halopyridines have been developed. These methods often employ specific catalyst systems and reaction conditions to overcome the inherent challenges. For instance, catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the coupling of 2-pyridyl boron derivatives. nih.gov The choice of base and solvent is also crucial for the success of these reactions. nih.gov

A general protocol for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles with aryl halides has been developed, which is a significant advancement for the synthesis of biaryl and heteroaryl-aryl compounds. nih.gov The reaction of 2-halopyridines with alkyl organoboron reagents has also been achieved, which is notable as it provides access to 2-alkylpyridines, a scaffold present in many bioactive molecules. nih.gov

Table 1: Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Catalyst System | Base | Solvent | Coupling Partner | Yield | Reference |

| Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | Aryl/Heteroaryl Bromides | Good to Excellent | nih.gov |

| Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/Water | Alkyl Pinacol Boronic Esters | Effective | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Arylboronic Acids | Not Specified | harvard.edu |

This table is interactive and can be sorted by clicking on the column headers.

Beyond the Suzuki-Miyaura coupling, other transition-metal catalyzed reactions are applicable to halogenated pyridines. These reactions provide alternative routes for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: This reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ustc.edu.cn

Negishi Coupling: This involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. umb.edu

Stille Coupling: This reaction couples an organohalide with an organotin compound, catalyzed by palladium. umb.edu

Sonogashira Coupling: This is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. umb.edu

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn

Ullmann Reaction: A copper-catalyzed reaction used to couple two aryl halides to form a biaryl. ustc.edu.cn

The choice of a specific cross-coupling reaction depends on the desired product, the functional group tolerance, and the availability of starting materials. For 2-fluoropyridine derivatives, the high reactivity of the C-F bond towards nucleophilic attack can sometimes be leveraged in transition-metal-free coupling reactions as well. rsc.org

Table 2: Overview of Transition-Metal Catalyzed Coupling Reactions for Halogenated Pyridines

| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron Compound + Organic Halide | C-C |

| Heck | Palladium | Alkene + Organic Halide | C-C |

| Negishi | Palladium or Nickel | Organozinc Compound + Organic Halide | C-C |

| Stille | Palladium | Organotin Compound + Organic Halide | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Organic Halide | C-C |

| Buchwald-Hartwig | Palladium | Amine + Organic Halide | C-N |

| Ullmann | Copper | Two Aryl Halides | C-C |

This table is interactive and can be sorted by clicking on the column headers.

Cyclization and Heterocycle Formation Involving the Pyridine Core (If derived from related compounds)

The pyridine core, especially when functionalized with reactive groups like a sulfonamide, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activity.

For instance, pyridine-based N-sulfonamides can be used as precursors for the synthesis of various fused heterocyles. In one example, treatment of thioalkylpyridone derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[4,3-c]pyrid-2-ones through a nucleophilic attack and subsequent cyclization. acs.org

Another approach involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles to construct functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties. acs.org The reaction mechanism often involves an initial addition reaction followed by an intramolecular cyclization.

Furthermore, pyridinium (B92312) 1,4-zwitterions have been utilized in formal (4+1) and (4+2) cyclization reactions to synthesize indolizine (B1195054) and pyrido[1,2-a]pyrazine derivatives, respectively. mdpi.com These reactions demonstrate the versatility of the pyridine core in constructing diverse heterocyclic frameworks.

Table 3: Examples of Cyclization Reactions Involving Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Thioalkylpyridone derivatives | Hydrazine hydrate | 1H-pyrazolo[4,3-c]pyrid-2-ones | Nucleophilic attack and cyclization | acs.org |

| N-cyanoacetoarylsulfonylhydrazide | 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles | Pyridine-based benzothiazoles | Addition and cyclization | acs.org |

| Pyridinium 1,4-zwitterions | Propiolic acid derivatives | Indolizines | (4+1) Cyclization | mdpi.com |

| Pyridinium 1,4-zwitterions | 1-Sulfonyl-1,2,3-triazoles | Pyrido[1,2-a]pyrazines | (4+2) Cyclization | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Structure Activity Relationship Sar Investigations of the 2 Fluoropyridine 3 Sulfonamide Scaffold and Its Analogues

Positional and Electronic Effects of Fluorine Substitution

The electron-withdrawing nature of fluorine at the 2-position decreases the basicity of the pyridine (B92270) nitrogen. This can have a profound impact on the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the C-F bond is highly stable and can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound.

The position of the fluorine atom is critical. While direct comparative studies on the biological activity of all positional isomers of fluoropyridine-3-sulfonamide are scarce, it is known that the reactivity of halopyridines in nucleophilic aromatic substitution is dependent on the halogen's position relative to the ring nitrogen. For instance, a fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic attack, a property that can be exploited in the synthesis of analogues but also needs to be considered in the context of potential interactions with biological nucleophiles.

Impact of Substituents on the Pyridine Ring on Biological Interactions

The biological activity of the 2-fluoropyridine-3-sulfonamide scaffold can be fine-tuned by the introduction of various substituents at other positions on the pyridine ring (positions 4, 5, and 6). The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a crucial role in determining the compound's affinity and selectivity for its biological target.

For instance, in the context of kinase inhibitors, additional substituents on the pyridine ring can form specific hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme's active site. A patent for pyridine-3-sulfonamide (B1584339) compounds as PI3-kinase inhibitors suggests that various substitutions on the pyridine ring are tolerated and can modulate the potency and selectivity of the compounds google.com.

The following table illustrates the hypothetical impact of different substituents on the pyridine ring on the inhibitory activity against a generic kinase, based on general principles of medicinal chemistry and SAR data from related pyridine-containing inhibitors.

Table 1: Hypothetical Structure-Activity Relationship of Substituents on the this compound Ring for Kinase Inhibition

| Position | Substituent (R) | Hypothetical IC50 (nM) | Rationale |

|---|---|---|---|

| 4 | -H | 500 | Unsubstituted parent compound. |

| 4 | -CH3 | 250 | Small alkyl group may fill a small hydrophobic pocket. |

| 4 | -OCH3 | 150 | Methoxy group can act as a hydrogen bond acceptor. |

| 4 | -Cl | 400 | Halogen may provide favorable interactions but could also lead to steric clashes. |

| 5 | -H | 500 | Unsubstituted parent compound. |

| 5 | -CH3 | 600 | Potential for steric hindrance depending on the binding pocket. |

| 5 | -NH2 | 100 | Amino group can act as a hydrogen bond donor. |

| 6 | -H | 500 | Unsubstituted parent compound. |

| 6 | -CH3 | 300 | May provide additional hydrophobic interactions. |

Role of the Sulfonamide Group in Molecular Recognition and Activity

The sulfonamide group is a key pharmacophore in a wide range of biologically active molecules. Its importance stems from its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to serve as a zinc-binding group.

N1 Substitution Effects on Biological Activity (General to sulfonamides)

Substitution on the nitrogen atom of the sulfonamide group (N1) can significantly modulate the biological activity. In general, an unsubstituted sulfonamide (-SO2NH2) is crucial for activities where it acts as a mimic of a carboxylic acid or as a zinc-binding group. N-alkylation or N-arylation can alter the electronic properties and steric profile of the sulfonamide, which may lead to a decrease or a change in the spectrum of activity. For example, in some kinase inhibitors, N-alkylation of the sulfonamide reduced CDK-2 inhibitory activity.

However, in other contexts, N1-substitution can be beneficial, for example, by introducing a new vector for interaction with the target protein or by improving pharmacokinetic properties. The effect of N1 substitution is highly dependent on the specific biological target and the nature of the substituent.

Specific Binding Interactions of the Sulfonamide Moiety (e.g., Zinc-binding)

The sulfonamide group is a well-established zinc-binding group (ZBG) and is a hallmark of inhibitors of zinc-containing enzymes, such as carbonic anhydrases (CAs). The deprotonated sulfonamide (SO2NH-) coordinates to the zinc ion in the active site, displacing a water molecule and thereby inhibiting the enzyme's catalytic activity. While specific studies on this compound as a CA inhibitor are not prominent, the general principle applies. The electronic properties of the 2-fluoropyridine (B1216828) ring would influence the pKa of the sulfonamide proton, which in turn affects the binding affinity to the zinc ion.

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of the this compound scaffold is a critical determinant of its biological activity. The rotational barrier around the C-S and S-N bonds of the sulfonamide group, as well as the orientation of the pyridine ring relative to the sulfonamide, will dictate how the molecule presents its key interacting groups to the binding site of a protein.

Computational docking studies on related sulfonamide inhibitors have shown that the preferred conformation in the bound state often involves specific dihedral angles that optimize interactions with the target. For example, the sulfonamide group may adopt a particular orientation to facilitate hydrogen bonding with backbone amides or carbonyls of the protein, while the pyridine ring engages in pi-stacking or other hydrophobic interactions. The presence of the fluorine atom at the 2-position can influence the conformational preferences of the pyridine ring through steric and electronic effects, potentially pre-organizing the molecule into a more bioactive conformation. X-ray crystallography studies of related sulfonamides bound to their targets have revealed the precise atomic-level interactions and the bioactive conformation, providing invaluable information for structure-based drug design.

Applications in Modern Medicinal Chemistry and Drug Discovery Research

Development of Lead Compounds and Pharmacological Agents

The sulfonamide group is recognized as a "privileged" scaffold in drug discovery, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. ekb.egfrontiersrj.com This versatility has led to the development of a wide array of drugs with diverse therapeutic applications. ekb.eg The introduction of a 2-fluoropyridine (B1216828) moiety is a strategic modification intended to enhance the drug-like properties of the sulfonamide core. Fluorine, being the most electronegative element, can modulate the acidity of the sulfonamide proton, influence binding interactions with target proteins, and improve metabolic stability by blocking potential sites of oxidation. mdpi.comnih.gov These attributes make 2-fluoropyridine-3-sulfonamide and its derivatives attractive as lead compounds for optimization in various drug discovery programs. While specific examples of this compound itself as a marketed drug are not prominent, its structural elements are found in various developmental and investigational compounds. The broader class of fluorinated pyridine (B92270) derivatives has demonstrated significant potential, with one study highlighting a fluorinated pyridine derivative as being highly active against the HepG2 liver cancer cell line. researchgate.net

Modulators of Specific Biological Targets

The inherent properties of the sulfonamide group and the pyridine ring allow for the targeted design of molecules that can modulate the activity of specific enzymes and receptors.

While direct evidence of "this compound" as a CCR8 modulator is not extensively documented in publicly available research, the broader class of sulfonamide derivatives has been investigated as modulators of chemokine receptors. Chemokine receptors, such as CCR8, are critical in orchestrating immune cell trafficking and are implicated in inflammatory diseases and cancer. The development of small molecule modulators for these receptors is an active area of research. The structural features of this compound, with its potential for diverse substitution patterns, make it a plausible scaffold for the design of novel CCR8 antagonists or agonists.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and pain. Heteroaryl sulfonamides have emerged as a promising class of sodium channel inhibitors. The sulfonamide moiety can interact with the channel protein, while the heteroaryl ring, such as pyridine, can be modified to achieve selectivity for specific sodium channel isoforms. The development of isoform-selective inhibitors is a key goal in this field to minimize off-target effects. The inclusion of fluorine in the pyridine ring of this compound could further enhance selectivity and potency.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group and is a key pharmacophore in the vast majority of clinically used carbonic anhydrase inhibitors.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Pyridine-3-sulfonamide | hCA II | Variable |

| 4-(4-aminophenyl)pyridine-3-sulfonamide | hCA II | Nanomolar range |

| 4-(3-hydroxyphenyl)pyridine-3-sulfonamide | hCA IX | Sub-micromolar range |

The history of sulfonamides is intrinsically linked to their pioneering role as antibacterial agents. ijpsjournal.com They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. ijpsjournal.com Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion halts bacterial growth and replication. The general structure of antibacterial sulfonamides consists of a sulfanilamide core, and modifications to the N1-substituent have led to a wide range of drugs with varying pharmacokinetic properties and antibacterial spectra.

While the antibacterial activity of this compound itself is not extensively detailed, the sulfonamide class, in general, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. frontiersrj.comijpsjournal.com

| Bacterial Type | Examples of Susceptible Genera |

|---|---|

| Gram-positive | Staphylococcus, Streptococcus |

| Gram-negative | Escherichia, Klebsiella, Salmonella |

Beyond carbonic anhydrase and dihydropteroate synthase, the sulfonamide moiety has been successfully employed to design inhibitors for a multitude of other enzymes. The ability of the sulfonamide group to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, underpins its versatility as a pharmacophore. ekb.egfrontiersrj.com

Examples of enzyme classes targeted by sulfonamide-based inhibitors are extensive and include proteases, kinases, and various other metabolic enzymes. The specific substitution pattern on the aromatic or heteroaromatic ring attached to the sulfonamide group is crucial for directing the molecule to its intended target and achieving the desired inhibitory activity. The this compound scaffold provides a versatile platform for the development of novel and selective enzyme inhibitors for a wide range of therapeutic targets.

Strategies for Enhancing Bioavailability and Metabolic Stability through Fluorination

The introduction of fluorine into a molecule is a well-established strategy to enhance its pharmacokinetic profile. pharmacyjournal.orgnih.gov The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can be leveraged to improve both the bioavailability and metabolic stability of drug candidates. pharmacyjournal.org

Blocking Metabolic Soft Spots:

One of the primary ways fluorination enhances metabolic stability is by blocking sites on a molecule that are susceptible to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP450) family. pharmacyjournal.org The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. By strategically replacing a hydrogen atom with a fluorine atom at a known metabolic "soft spot," chemists can prevent or slow down the breakdown of the drug, thereby increasing its half-life and systemic exposure. pharmacyjournal.org In the context of this compound, the fluorine atom at the 2-position of the pyridine ring serves this protective role, shielding that position from potential hydroxylation or other metabolic transformations.

Modulating Physicochemical Properties:

Fluorination can also fine-tune a molecule's physicochemical properties, which in turn affects its bioavailability. Key properties influenced by fluorine include:

Lipophilicity: The effect of fluorine on lipophilicity (a measure of how well a compound dissolves in fats, which influences membrane permeability) is context-dependent. While highly fluorinated groups like trifluoromethyl (CF₃) significantly increase lipophilicity, a single fluorine atom may have a more subtle effect, sometimes even decreasing lipophilicity in certain molecular environments. This modulation allows medicinal chemists to optimize a drug's ability to cross biological membranes. nih.govresearchgate.net

pKa Alteration: Fluorine's strong electron-withdrawing nature can lower the pKa (a measure of basicity) of nearby nitrogen atoms. pharmacyjournal.org In the this compound scaffold, the fluorine atom reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design, as it can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target interactions or poor membrane permeability.

Case studies in drug discovery have repeatedly demonstrated the success of this strategy. For instance, the strategic difluorination of a pyridyl ring in certain PI3K inhibitors was shown to increase oral bioavailability and reduce clearance without compromising the drug's potency. pharmacyjournal.org Similarly, replacing a metabolically vulnerable position with fluorine was crucial in achieving a once-daily dosing regimen for the diabetes drug empagliflozin by improving its metabolic stability. pharmacyjournal.org These examples underscore the principles that make the fluorinated pyridine core of this compound an attractive feature for drug development.

| Property | Effect of Fluorination | Pharmacokinetic Consequence |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (C-F bond strength). | Increased half-life, higher systemic exposure. pharmacyjournal.org |

| Lipophilicity | Modulates lipid solubility. | Improved absorption and membrane permeation. nih.govresearchgate.net |

| Basicity (pKa) | Lowers pKa of adjacent nitrogen atoms. | Optimized solubility and permeability at physiological pH. pharmacyjournal.org |

Utilization as Building Blocks for Complex Active Pharmaceutical Ingredients (APIs)

The structure of this compound makes it a versatile synthon, or building block, for the construction of more complex molecules. Both the fluoropyridine and the sulfonamide moieties are recognized "privileged structures" in medicinal chemistry, meaning they are frequently found in successful drugs across various therapeutic areas.

The Role of the 2-Fluoropyridine Moiety:

The fluorine atom at the 2-position of the pyridine ring is particularly significant from a synthetic standpoint. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions. acs.org In this type of reaction, the fluorine atom acts as an excellent leaving group, allowing for the straightforward introduction of other chemical groups (nucleophiles) at that position. The reaction of 2-fluoropyridine with a nucleophile is reported to be significantly faster than that of 2-chloropyridine, enabling milder reaction conditions that are compatible with the sensitive functional groups often found in complex APIs. acs.org This reactivity allows chemists to readily connect the pyridine-3-sulfonamide core to other parts of a target molecule.

The Pyridine-3-sulfonamide Scaffold in Approved Drugs:

The utility of the pyridine-3-sulfonamide core is exemplified by its presence in the structure of Torasemide (also known as Torsemide), a widely used loop diuretic for treating edema and hypertension. google.comgoogleapis.com The synthesis of Torasemide involves a pyridine-3-sulfonamide intermediate. google.comwipo.intgoogle.com For example, a key step in several synthesis routes is the reaction of a 4-substituted-pyridine-3-sulfonamide with an isocyanate to form the final sulfonylurea structure. google.comgoogle.com This establishes the pyridine-3-sulfonamide framework as a validated and essential component of a commercially successful API. The availability of a pre-functionalized building block like this compound could offer an alternative and efficient pathway for synthesizing Torasemide analogues for further drug discovery research.

Application in Developing Novel Therapeutics:

Beyond established drugs, the pyridine sulfonamide scaffold is actively explored for new therapeutic agents. For instance, novel analogues of the anti-inflammatory drug Celecoxib have been designed incorporating pyridine and sulfonamide moieties to create hybrid agents that inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov While not direct derivatives of this compound, these research efforts highlight the continued interest in combining these two pharmacophores to develop new drugs with unique mechanisms of action. nih.govnih.govresearchgate.netresearchgate.net

The synthetic utility of this compound, therefore, lies in its ability to serve as a readily modifiable platform for generating libraries of complex molecules built around the proven pyridine-sulfonamide core, accelerating the discovery of new and improved APIs.

| Compound | Therapeutic Class | Relevance of the Pyridine-Sulfonamide Scaffold |

|---|---|---|

| Torasemide | Diuretic | The core structure is a 4-substituted-pyridine-3-sulfonamide. google.comwipo.intgoogle.com |

| Celecoxib Analogues | Anti-inflammatory (investigational) | Hybrid molecules designed with pyridine and sulfonamide groups to achieve dual enzyme inhibition. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Fluoropyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Fluoropyridine-3-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the sulfonamide group. The aromatic region would feature three signals for the pyridine ring protons. Due to the electron-withdrawing nature of both the fluorine and sulfonamide substituents, these protons are anticipated to be deshielded and resonate at lower fields.

Based on the analysis of related sulfonamide derivatives, the protons of the sulfonamide (-SO₂NH₂) group typically appear as a singlet in the range of 8.78 to 10.15 ppm sigmaaldrich.com. The aromatic protons of various sulfonamide compounds have been observed in the region between 6.51 and 7.70 ppm sigmaaldrich.com. The precise chemical shifts and coupling patterns of the pyridine protons would be influenced by their position relative to the fluorine and sulfonamide groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Sulfonamide (-SO₂NH₂) | 8.78 - 10.15 | Singlet |

| Pyridine Ring (Aromatic) | 6.50 - 8.50 | Multiplets |

Note: The predicted values are based on general ranges observed for sulfonamides and related pyridine compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum is expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the electronegative fluorine atom and the sulfonamide group.

The carbon atom directly bonded to the fluorine atom (C2) is expected to show a large coupling constant (¹JC-F) and will likely appear as a doublet. The carbon atom attached to the sulfonamide group (C3) will also be significantly shifted. The chemical shifts of the other pyridine ring carbons will be influenced by their proximity to these substituents. In general, aromatic carbons in sulfonamide derivatives show signals in the region between 111.83 and 160.11 ppm sigmaaldrich.com.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyridine Ring (Aromatic) | 110 - 165 |

Note: The predicted values are based on general ranges observed for sulfonamides and related pyridine compounds. The carbon attached to fluorine will exhibit C-F coupling. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal corresponding to the fluorine atom at the C2 position of the pyridine ring. The chemical shift of this fluorine atom provides information about its electronic environment. Furthermore, this signal would likely exhibit coupling to the adjacent protons on the pyridine ring, providing additional structural confirmation.

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to assess its purity. The molecular formula of this compound is C₅H₅FN₂O₂S, which corresponds to a monoisotopic mass of approximately 176.00557 Da chemicalbook.com.

High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition of the molecule. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. Additionally, mass spectrometry is a sensitive method for detecting impurities, which would appear as peaks at different mass-to-charge ratios.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.01285 |

| [M+Na]⁺ | 198.99479 |

| [M-H]⁻ | 174.99829 |

Data sourced from predicted values on PubChem chemicalbook.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the key sulfonamide group.

The sulfonamide group (-SO₂NH₂) has several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds and the stretching vibration of the N-H bond are particularly informative.

For arylsulfonamides, the N-H asymmetric and symmetric stretching vibrations are typically observed in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. The asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The N-H vibrations in sulfonamide groups have also been reported in the region of 3349–3144 cm⁻¹ sigmaaldrich.com. The presence of strong absorption bands in these regions in the IR or Raman spectrum of this compound would provide definitive evidence for the sulfonamide functional group.

Table 4: Characteristic Vibrational Frequencies for the Sulfonamide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3390 - 3323 |

| N-H Symmetric Stretch | 3279 - 3229 |

| S=O Asymmetric Stretch | 1344 - 1317 |

| S=O Symmetric Stretch | 1187 - 1147 |

Pyridine Ring Vibrations and C-F Stretching

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. The analysis focuses on the characteristic frequencies of the pyridine ring and the carbon-fluorine (C-F) bond.

Detailed spectroscopic studies on related compounds, such as 2-fluoropyridine (B1216828), provide a basis for assigning the vibrational modes of the target molecule. nih.govconferenceworld.in The C-F stretching frequency is particularly noteworthy. In 2-fluoropyridine, this mode is observed around 1247 cm⁻¹. conferenceworld.in Generally, for fluorinated aromatic rings, the C-F stretching peak is expected in the range of 1150-1250 cm⁻¹. researchgate.net The presence of the electron-withdrawing sulfonamide group at the 3-position may slightly influence the electronic distribution within the pyridine ring, potentially causing minor shifts in the observed frequencies compared to the parent 2-fluoropyridine.

The pyridine ring itself exhibits a series of characteristic vibrations. These include C-C stretching vibrations, which are typically observed as strong bands in the 1420-1570 cm⁻¹ region, and in-plane C-H bending vibrations between 1000 cm⁻¹ and 1300 cm⁻¹. conferenceworld.in The ring breathing mode, a coupled vibration of the entire ring, is also a key diagnostic feature, often seen as a strong band in both IR and Raman spectra. conferenceworld.in In addition to the fluoropyridine moiety, the sulfonamide group (-SO₂NH₂) presents its own characteristic vibrational bands, which are crucial for confirming the compound's identity.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-F Stretch | C-F | 1150 - 1250 researchgate.net |

| C-C Stretch | Pyridine Ring | 1420 - 1570 conferenceworld.in |

| C-H In-plane Bend | Pyridine Ring | 1000 - 1300 conferenceworld.in |

Note: The exact frequencies for this compound may vary and require empirical determination.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. wikipedia.org For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state conformation.

The process involves irradiating a single crystal of the compound with a beam of monochromatic X-rays and measuring the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. wikipedia.org

Table 2: Illustrative Crystal Data Parameters for a Heterocyclic Sulfonamide

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

Note: This table is for illustrative purposes only and does not represent the actual crystallographic data for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds and for separating components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method is highly effective for the analysis of moderately polar organic molecules.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl). nih.govresearchgate.net A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, is used to elute the compound from the column. nih.govsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity is determined by integrating the peak area of the analyte, which should ideally appear as a single, sharp peak, and comparing it to the total area of all observed peaks in the chromatogram.

The selection of the mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized to achieve good resolution and sensitivity. helixchrom.com Ultraviolet (UV) detection is commonly used for aromatic compounds like this compound, with the detection wavelength set to an absorption maximum of the molecule to ensure a strong signal. sielc.com

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This represents a typical starting method; optimization is required for specific applications.

Q & A

Q. What are the established synthetic routes for 2-fluoropyridine-3-sulfonamide, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonylation of a pyridine-derived amine. A common method involves reacting 2-fluoro-3-aminopyridine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key factors affecting yield include:

- Temperature : Reactions often proceed optimally at 0–25°C to avoid side reactions like hydrolysis of the sulfonyl chloride .

- Solvent : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity by stabilizing intermediates.

- Purification : Column chromatography or recrystallization is critical due to the compound’s moderate solubility in common solvents.

For characterization, FT-IR (S=O stretching ~1350 cm⁻¹), NMR (pyridine ring protons at δ 7.5–8.5 ppm), and HRMS are standard .

Q. How does the fluorine substituent on the pyridine ring influence the compound’s reactivity and stability?

The fluorine atom at the 2-position exerts both electronic and steric effects:

- Electronic : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution reactivity but enhancing stability toward oxidation .

- Steric : Fluorine’s small size minimizes steric hindrance, allowing sulfonamide functionalization at the 3-position without significant geometric strain.

Comparative studies with non-fluorinated analogs (e.g., pyridine-3-sulfonamide) show slower hydrolysis rates for the fluorinated derivative, making it preferable for applications requiring prolonged stability .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : Pyridine protons appear as a distinct multiplet (δ 7.5–8.5 ppm), while the sulfonamide NH group resonates as a broad singlet (~δ 6.0 ppm) .

- NMR : A single peak near δ -110 ppm confirms the fluorine substituent’s presence .

- FT-IR : Strong S=O stretches (~1340 and 1160 cm⁻¹) and N-H bends (~3300 cm⁻¹) are diagnostic .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 190.04) ensures molecular formula validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

SAR strategies focus on modifying the sulfonamide group and pyridine ring substituents:

- Sulfonamide modifications : Bulky aryl groups (e.g., 2,4-difluorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in secretory phospholipase A₂ inhibitors .

- Fluorine positioning : Fluorine at the 2-position improves metabolic stability compared to 3- or 4-fluoro analogs, as shown in pharmacokinetic studies .

- Hybrid derivatives : Conjugation with bioactive moieties (e.g., trifluoromethyl groups) can target specific receptors, such as kinase domains in cancer cells .

Q. What analytical methods resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from impurities or assay variability. Mitigation strategies include:

- HPLC purity checks : Ensure >95% purity using C18 columns and acetonitrile/water gradients .

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Computational docking : Compare binding affinities predicted by molecular modeling (e.g., AutoDock Vina) with experimental IC values to identify outliers .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic aromatic substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the 4-position of the pyridine ring (lowest activation energy) .

- Sulfonamide reactivity : The sulfonamide group’s lone pairs participate in resonance, reducing nucleophilicity at the sulfur atom and favoring N-functionalization over S-oxidation .

Q. What are the best practices for handling this compound in compliance with safety and regulatory standards?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic HF during decomposition .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.